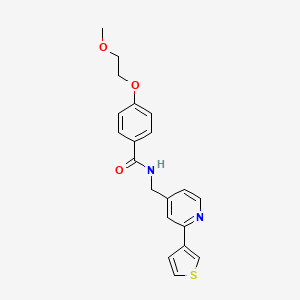![molecular formula C11H16ClN3S B2429107 [1-(1H-ベンゾイミダゾール-2-イル)-3-(メチルチオ)プロピル]アミン塩酸塩 CAS No. 1170836-17-5](/img/structure/B2429107.png)
[1-(1H-ベンゾイミダゾール-2-イル)-3-(メチルチオ)プロピル]アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
科学的研究の応用
Chemistry
In chemistry, [1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to interact with various enzymes, making them valuable tools in the study of enzyme mechanisms and the development of enzyme inhibitors .
Medicine
In medicine, benzimidazole derivatives have shown promise as therapeutic agents. This compound, in particular, is being investigated for its potential anticancer, antimicrobial, and antiviral activities .
Industry
In the industrial sector, [1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride is used in the development of new materials and as a catalyst in various chemical processes .
作用機序
Target of Action
Benzimidazole derivatives have been reported to possess broad-spectrum pharmacological properties . They are known to interact with various biological targets, including enzymes, receptors, and proteins, depending on their chemical structure and functional groups .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The specific interaction depends on the chemical structure of the derivative and the nature of the target.
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their targets . For instance, some benzimidazole derivatives have shown antiparasitic activity, suggesting they may interfere with biochemical pathways essential for parasite survival .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles . These properties are crucial for the compound’s effectiveness as a therapeutic agent.
Result of Action
Benzimidazole derivatives have been reported to exert a wide range of biological effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects depend on the compound’s mode of action and the nature of its targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives in the presence of a dehydrating agent such as polyphosphoric acid.
Introduction of Propylamine Chain: The propylamine chain can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Addition of Methylthio Group: The methylthio group can be added via nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring or the methylthio group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.
Reduced Derivatives: Formed through reduction of the benzimidazole ring or propylamine chain.
Substituted Benzimidazoles: Formed through nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound, known for its wide range of biological activities.
2-(3,5-Dinitro-benzylsulfanyl)-1H-benzimidazole: A derivative with potent antimicrobial activity.
Pyrimido[1,2-a]benzimidazoles: Compounds with a fused pyrimidine ring, known for their pharmacological properties.
Uniqueness
[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride is unique due to the presence of the propylamine chain and the methylthio group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.ClH/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11;/h2-5,8H,6-7,12H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOZSQOAJJKVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
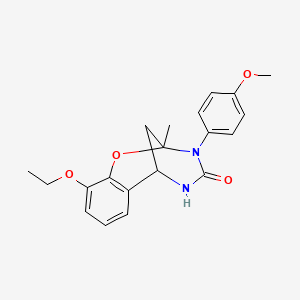
![5-methyl-1-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2429028.png)
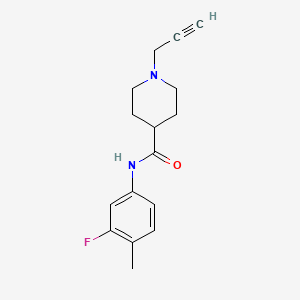
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide](/img/structure/B2429030.png)
![5-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2429032.png)
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2429035.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/new.no-structure.jpg)
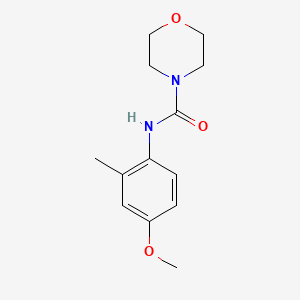
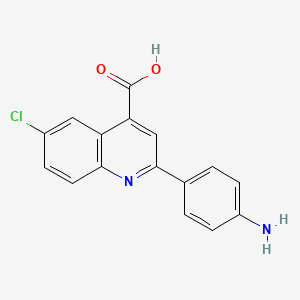
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2429040.png)
![rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride](/img/structure/B2429043.png)
![3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2429045.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one](/img/structure/B2429046.png)
